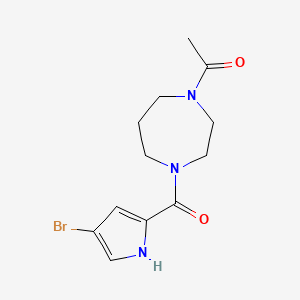
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring and a diazepane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Formation of Pyrrole-2-carbonyl Chloride: The brominated pyrrole is then reacted with thionyl chloride to form 4-bromo-1H-pyrrole-2-carbonyl chloride.
Diazepane Formation: Separately, 1,4-diazepane is synthesized through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves the coupling of 4-bromo-1H-pyrrole-2-carbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反应分析
Types of Reactions
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Major Products
Substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring and diazepane moiety may interact with different biological pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
1-(4-(4-Chloro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-(4-Fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-(4-Methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens or substituents.
属性
分子式 |
C12H16BrN3O2 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC 名称 |
1-[4-(4-bromo-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H16BrN3O2/c1-9(17)15-3-2-4-16(6-5-15)12(18)11-7-10(13)8-14-11/h7-8,14H,2-6H2,1H3 |
InChI 键 |
BSCUTSVKFIKJOE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



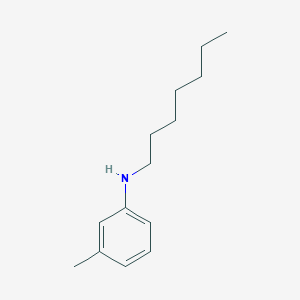

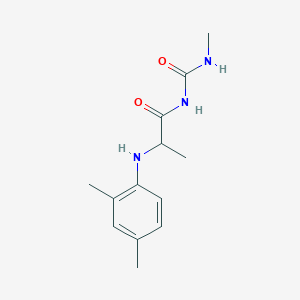

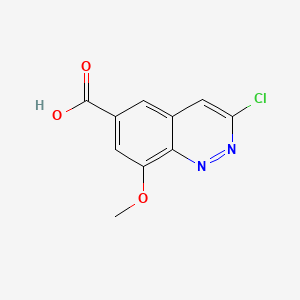
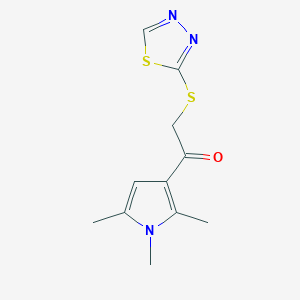
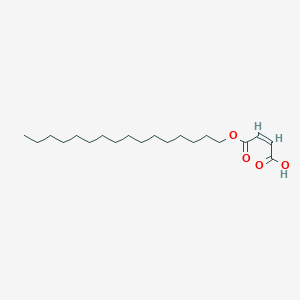

![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
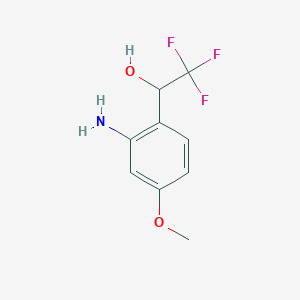
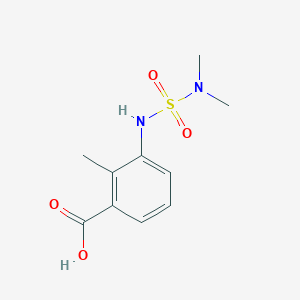
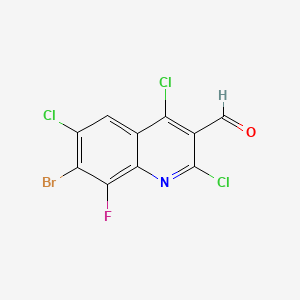
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
